methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thiazolidinone ring, a dimethylamino group, and a benzylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the thiazolidinone ring. Finally, esterification with methanol produces the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl {(3E)-3-[4-(dimethylamino)benzylidene]-1,1-dioxido-4-oxo-3,4-dihydro-2H-1,2-benzothiazin-2-yl}acetate
- N-(4-(dimethylamino)benzylidene)-2-methyl-4-nitroaniline
Uniqueness
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and benzylidene moiety are particularly noteworthy, as they contribute to its stability and potential therapeutic effects .
Biological Activity
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate, a thiazolidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C17H20N2O3S2
- Molecular Weight : 356.48 g/mol
- CAS Number : 853746-89-1
The presence of the thiazolidine ring and the dimethylamino group contributes to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 0.5 µg/mL |
Compound B | E. coli | 1.0 µg/mL |
Methyl Derivative | P. aeruginosa | 0.75 µg/mL |
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress in cellular models . The antioxidant efficacy was comparable to standard antioxidants like ascorbic acid.
3. Anti-Melanogenic Activity
A significant area of research focuses on the compound's ability to inhibit melanin production. In studies using B16F10 melanoma cells, it was found to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 values for tyrosinase inhibition were reported as follows:
Analog | IC50 (µM) |
---|---|
Methyl Derivative | 6.18 |
Kojic Acid | 25.0 |
This suggests that the compound is a potent inhibitor of melanin production, which could be beneficial in treating hyperpigmentation disorders .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as tyrosinase and bacterial cell wall synthesis enzymes.
- Antioxidant Mechanism : It reduces oxidative stress by neutralizing free radicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolidine derivatives showed that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
Case Study 2: Melanogenesis Inhibition
In a controlled experiment with B16F10 cells, the compound not only inhibited melanin production but also demonstrated low cytotoxicity at effective concentrations (≤20 µM), making it a promising candidate for cosmetic applications aimed at skin lightening .
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)12-6-4-11(5-7-12)10-13-15(20)18(16(22)23-13)9-8-14(19)21-3/h4-7,10H,8-9H2,1-3H3/b13-10+ |
InChI Key |
TZOFZQLQTZQGTO-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |
Origin of Product |
United States |
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